molecular formula C18H24N4O2S B3531002 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide

Cat. No. B3531002
M. Wt: 360.5 g/mol
InChI Key: RZHJNILNYBEYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTB is a thiadiazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and chromatin remodeling. Additionally, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a role in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has also been shown to reduce oxidative stress and inflammation, which are both implicated in various diseases.

Advantages and Limitations for Lab Experiments

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has several advantages for laboratory experiments, including its high potency and selectivity, as well as its low toxicity. However, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide also has some limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.

Future Directions

Future research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide could focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies could investigate the potential applications of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide in other fields, such as cardiovascular disease and metabolic disorders. Finally, efforts could be made to develop more stable and water-soluble derivatives of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide that could be used in clinical settings.

Scientific Research Applications

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis. Additionally, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide has been studied for its anti-inflammatory effects, as it has been shown to reduce inflammation in various animal models of inflammatory diseases.

properties

IUPAC Name

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-11(2)15(23)19-13-8-6-7-12(9-13)16(24)20-17-22-21-14(25-17)10-18(3,4)5/h6-9,11H,10H2,1-5H3,(H,19,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHJNILNYBEYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide
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N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide
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N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(isobutyrylamino)benzamide

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